

Application Notes and Protocols: VO-Ohpic Trihydrate in Cartilage Endplate Calcification Studies

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Compound of Interest

Compound Name: VO-Ohpic trihydrate

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **VO-Ohpic trihydrate**, a potent phosphatase and tensin homolog (PTEN) inhibitor, in the study of cartilage endplate (CEP) calcification. The provided protocols are based on established research demonstrating the compound's efficacy in mitigating calcification and promoting chondrocyte health.[1][2]

Introduction

Cartilage endplate calcification is a significant contributor to intervertebral disc degeneration (IDD).[1][2] **VO-Ohpic trihydrate** has emerged as a promising small molecule inhibitor for studying and potentially counteracting this pathology.[1] As a PTEN inhibitor with an IC50 of 35-46 nM, it modulates downstream signaling pathways to protect endplate chondrocytes from apoptosis, degeneration, and calcification.[3][4] The primary mechanism of action involves the activation of the Nrf-2 signaling pathway, which in turn mediates ferroptosis inhibition and mitophagy activation, thereby alleviating redox imbalance and mitochondrial dysfunction.[1][2][5]

Data Presentation

In Vivo Efficacy of VO-Ohpic Trihydrate in a Murine Model of IDD

Group	Histological Score (L4-5)	BV/TV (%)	Intervertebral Disc Height (mm)
Control	~1	~5	~0.22
IDD Model	~10	~20	~0.12
IDD + VO-Ohpic	~4	~10	~0.18

Table 1: Summary of in vivo effects of **VO-Ohpic trihydrate** on intervertebral disc degeneration and cartilage endplate calcification in a murine model. Data is approximated from graphical representations in the source literature.[6]

In Vitro Effects of VO-Ohpic Trihydrate on Endplate Chondrocytes

Treatment Condition	Key Protein Expression Changes	Apoptosis Rate	Mineralized Nodule Formation	Alkaline Phosphatase (ALP) Activity
Control	Baseline	Low	Minimal	Low
TBHP (100 μ M)	\uparrow COL10, \uparrow RUNX2, \downarrow SOX9, \downarrow COL2, \uparrow MMP3, \uparrow MMP13	Increased	Significant Increase	High
TBHP (100 μ M) + VO-Ohpic (1 μ M)	\downarrow COL10, \downarrow RUNX2, \uparrow SOX9, \uparrow COL2, \downarrow MMP3, \downarrow MMP13	Decreased	Significantly Reduced	Reduced
TBHP (100 μ M) + VO-Ohpic (1 μ M) + Nrf-2 siRNA	Reversed protective effects of VO-Ohpic	Increased (compared to VO-Ohpic alone)	Increased (compared to VO-Ohpic alone)	Increased (compared to VO-Ohpic alone)

Table 2: Summary of in vitro effects of **VO-Ohpic trihydrate** on tert-butyl hydroperoxide (TBHP)-induced oxidative stress in cartilage endplate chondrocytes.[1][7][8]

Experimental Protocols

In Vivo Murine Model of Intervertebral Disc Degeneration

Objective: To assess the in vivo efficacy of **VO-Ohpic trihydrate** in a surgically induced model of intervertebral disc degeneration and cartilage endplate calcification.

Materials:

- Male C57BL/6 mice (10-12 weeks old)
- **VO-Ohpic trihydrate**
- Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[4]
- Anesthetic agents
- Surgical instruments for annular puncture
- Micro-CT scanner
- Histology reagents (Hematoxylin and Eosin)

Procedure:

- Animal Model Induction:
 - Anesthetize mice according to approved institutional protocols.
 - Surgically expose the L4-5 intervertebral disc.
 - Puncture the annulus fibrosus with a 33G needle to induce IDD.
- Treatment Administration:
 - Divide mice into three groups: Control (no surgery), IDD model (surgery + vehicle), and IDD + VO-Ohpic (surgery + VO-Ohpic administration).

- Administer **VO-Ohpic trihydrate** or vehicle intraperitoneally at a specified dosage and frequency for a period of 8 weeks.
- Outcome Assessment:
 - After 8 weeks, euthanize the mice and harvest the L4-5 spinal segments.
 - Micro-CT Analysis: Perform micro-computed tomography to quantify cartilage endplate calcification (e.g., bone volume/tissue volume ratio).[6]
 - Histological Analysis: Fix, decalcify, and embed the spinal segments in paraffin. Section and stain with Hematoxylin and Eosin to assess disc morphology and degeneration.[6]
 - Immunohistochemistry: Perform immunohistochemical staining for key markers of calcification (e.g., COL10, OCN) and chondrogenesis (e.g., SOX9, COL2).[7]

In Vitro Chondrocyte Calcification Assay

Objective: To evaluate the protective effects of **VO-Ohpic trihydrate** against oxidative stress-induced apoptosis and calcification in primary cartilage endplate chondrocytes.

Materials:

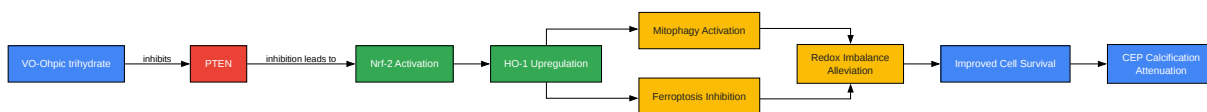
- Primary cartilage endplate chondrocytes
- Cell culture medium (e.g., DMEM/F12 with 10% FBS)
- **VO-Ohpic trihydrate** (stock solution in DMSO)[3][9]
- tert-Butyl hydroperoxide (TBHP)
- Alizarin Red S staining solution
- Alkaline Phosphatase (ALP) staining kit
- Reagents for Western blotting and immunofluorescence

Procedure:

- Cell Culture and Treatment:
 - Isolate and culture primary chondrocytes from cartilage endplates.
 - Seed chondrocytes in appropriate culture plates.
 - Pre-treat cells with **VO-Ohpic trihydrate** (e.g., 1 μ M) for 18 hours.[8]
 - Induce oxidative stress and calcification by adding TBHP (e.g., 100 μ M) to the culture medium for 24-72 hours.[7][8]
- Calcification Assessment:
 - Alizarin Red Staining:
 - Fix cells with 4% paraformaldehyde.
 - Stain with Alizarin Red S solution to visualize calcium deposits.[7]
 - Destain and quantify the stain to measure the extent of mineralization.
 - Alkaline Phosphatase (ALP) Staining:
 - Fix cells as above.
 - Perform ALP staining according to the manufacturer's protocol to assess early osteogenic differentiation.[7]
- Molecular Analysis:
 - Western Blotting: Lyse cells and perform Western blot analysis for key proteins involved in calcification (RUNX2, COL10), chondrogenesis (SOX9, COL2), and the Nrf-2 pathway (Nrf-2, HO-1).[7][8]
 - Immunofluorescence: Fix and permeabilize cells. Perform immunofluorescent staining to visualize the expression and localization of target proteins (e.g., Nrf-2).[8]

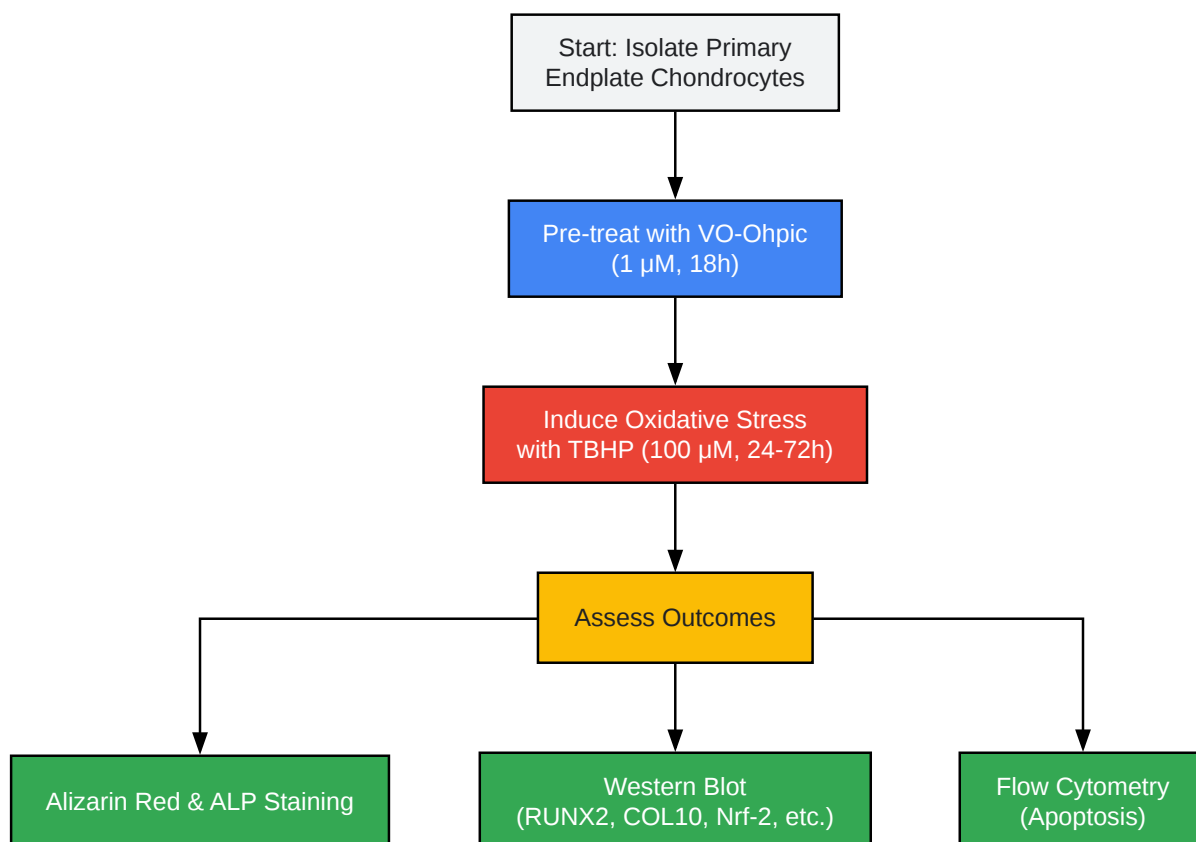
- Flow Cytometry: Assess chondrocyte apoptosis using Annexin V-FITC/PI staining and flow cytometry.[1]

Signaling Pathways and Workflows



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Caption: Signaling pathway of **VO-Ohpic trihydrate** in chondrocytes.



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Caption: In vitro experimental workflow for chondrocyte studies.

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